molecular formula C21H24N2O5 B2389214 N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252921-05-3

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2389214
CAS No.: 1252921-05-3
M. Wt: 384.432
InChI Key: HYKPZHVXYLHPMR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone scaffold (5-oxopyrrolidine) substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a carboxamide moiety linked to a 2,4-dimethoxybenzyl group.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-8-5-16(6-9-17)23-13-15(10-20(23)24)21(25)22-12-14-4-7-18(27-2)11-19(14)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPZHVXYLHPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis might involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications in Pyrrolidinone Derivatives

Fluorophenyl-Substituted Analogs

Example: 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()

  • Key Differences: A 2-fluorophenyl group replaces the 2,4-dimethoxybenzyl in the carboxamide side chain. An oxoethoxy linker connects the phenyl ring to the pyrrolidinone.
  • Implications: Fluorine’s electronegativity may enhance hydrogen bonding with targets compared to methoxy groups.
Pyridinyl-Substituted Analogs

Example : 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()

  • Key Differences :
    • The 2,4-dimethoxybenzyl group is replaced with a 4-methyl-2-pyridinyl moiety.
  • Implications :
    • The pyridine ring introduces a basic nitrogen, improving water solubility.
    • Reduced steric bulk may enhance binding to kinases like GSK3β (referenced in ) but decrease selectivity .

Heterocyclic Core Modifications

Thiazolidinone Derivatives

Example : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()

  • Key Differences: Thiazolidinone replaces pyrrolidinone. A 4-chlorophenyl group and pyridine-carboxamide are present.
  • Implications: Thiazolidinone’s sulfur atom may increase metabolic stability.

Side Chain Variations in Carboxamide Moieties

Acetamidoethyl-Substituted Analogs

Example : N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide ()

  • Key Differences: The 2,4-dimethoxybenzyl group is replaced with a 2-acetamidoethyl chain. A 4-chlorophenyl group is attached to the pyrrolidinone.
  • Implications :
    • The acetamidoethyl chain may improve solubility but reduce membrane permeability.
    • Chlorophenyl’s lipophilicity could enhance binding to hydrophobic targets .
Piperidine-Tetrahydrofuran Hybrids

Example : 1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide ()

  • Key Differences :
    • A piperidine-carboxamide linked to a tetrahydrofuran group replaces the dimethoxybenzyl side chain.
  • Implications :
    • The pyranyl group’s oxygen may form hydrogen bonds, enhancing target affinity.
    • Piperidine introduces additional basicity, altering pharmacokinetics .

Dihydropyridine Derivatives

Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()

  • Key Differences: Dihydropyridine core replaces pyrrolidinone. Thioether and cyano groups are present.
  • Implications: Dihydropyridines are known calcium channel modulators, suggesting divergent therapeutic applications. Thioether linkage may reduce oxidative degradation .

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C19_{19}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 342.39 g/mol
  • InChI Key : SJRJJKPEHAURKC-UHFFFAOYSA-N

The structure features two methoxy groups on the aromatic rings, which are known to influence the pharmacokinetics and biological activity of compounds.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported that certain derivatives of similar compounds act as inhibitors for plasma kallikrein, which is involved in inflammatory processes and pain signaling pathways .
  • Anticancer Properties : Related compounds have shown promising results in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Mitochondrial Function Modulation : Compounds with similar structures have been noted for their ability to modulate mitochondrial swelling and calcium retention capacity, which are critical for cell survival and function .

Efficacy Studies

A review of various studies highlights the following findings regarding the biological activity of this compound:

StudyModelActivityReference
1Cancer Cell LinesInduced apoptosis (EC50 = 2 nM)
2Mitochondrial AssaysInhibited mitochondrial swelling (EC50 < 0.39 µM)
3Plasma Kallikrein InhibitionInhibitory activity observed

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to cell death at low concentrations. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Inhibition of Plasma Kallikrein

Another study focused on the inhibition of plasma kallikrein showed that similar compounds could effectively reduce inflammatory responses in vitro. The inhibition profile indicated that modifications on the phenyl rings could enhance or diminish activity, emphasizing the importance of structural optimization for therapeutic efficacy .

Q & A

Basic: What are the key structural features and functional groups influencing the reactivity of this compound?

Methodological Answer:
The compound contains a pyrrolidinone core (5-oxopyrrolidine) substituted with a 4-methoxyphenyl group at position 1 and a 2,4-dimethoxybenzyl carboxamide at position 3. Critical functional groups include:

  • Methoxy groups : Electron-donating substituents on both aromatic rings, enhancing solubility and influencing electronic interactions in biological systems .
  • Pyrrolidinone ring : The lactam moiety contributes to conformational rigidity and hydrogen-bonding potential, critical for target binding .
  • Carboxamide linker : Provides stability and facilitates interactions with enzymes or receptors via hydrogen bonding .
    Structural characterization typically employs NMR (1H/13C) to confirm regiochemistry and HRMS for molecular weight validation .

Advanced: What synthetic methodologies are optimal for constructing the pyrrolidinone-carboxamide scaffold?

Methodological Answer:
A multi-step synthesis is required:

Pyrrolidinone Formation : Cyclization of γ-keto acids or esters with amines under basic conditions (e.g., Knoevenagel condensation followed by intramolecular cyclization) .

Carboxamide Coupling : Use of coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to attach the 2,4-dimethoxybenzylamine to the pyrrolidinone-3-carboxylic acid intermediate .

Optimization Strategies :

  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) and LC-MS to track intermediate formation .
  • Purification : Flash chromatography or preparative HPLC to isolate high-purity product (>95%) .
    Key challenges include minimizing racemization at the carboxamide stage and controlling regioselectivity during cyclization .

Advanced: How can researchers address contradictions in reported biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic and steric impacts on target binding .
  • Purity Verification : Use HPLC-PDA to confirm compound purity (>98%) and rule out impurities as confounding factors .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50) using controls like known inhibitors and consistent buffer systems (e.g., pH 7.4 PBS) .
    For example, fluorinated analogs may show enhanced metabolic stability but reduced solubility, altering apparent activity in cell-based assays .

Advanced: What in silico approaches are effective for predicting the compound’s target engagement and selectivity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with candidate targets (e.g., kinases, GPCRs). Focus on conserved binding motifs and π-π stacking with aromatic residues .

QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues driving affinity .
Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .

Advanced: How should researchers characterize the compound’s solid-state properties for formulation studies?

Methodological Answer:

Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) to determine absolute configuration and packing interactions .

Thermal Analysis : DSC to identify melting points and polymorph transitions; TGA to assess decomposition profiles .

Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) with quantification via UV-Vis spectroscopy .
Note: Amorphous dispersions with polymers like HPMCAS may enhance bioavailability if crystalline forms exhibit poor solubility .

Advanced: What experimental designs are recommended for evaluating in vivo pharmacokinetics?

Methodological Answer:

Dosing : Administer via IV (1 mg/kg) and PO (10 mg/kg) routes in rodent models. Use vehicle controls (e.g., 5% DMSO in saline) .

Bioanalysis : Quantify plasma concentrations using LC-MS/MS (MRM mode) with a stable isotope-labeled internal standard .

Key Parameters : Calculate AUC0-24h, Cmax, Tmax, and t1/4. Assess metabolic stability via liver microsome assays (human/rodent) .

Tissue Distribution : Conduct whole-body autoradiography or MALDI imaging to map compound accumulation .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this chemotype?

Methodological Answer:

Analog Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 2,4-dimethoxyphenyl and pyrrolidinone positions .

High-Throughput Screening : Use 384-well plates to test inhibition of target enzymes (e.g., proteases) at 10 μM concentration, with triplicate replicates .

Data Analysis : Apply clustering algorithms (e.g., PCA) to identify structural motifs correlating with potency. Validate outliers via dose-response assays .
For example, bulkier substituents on the benzyl group may improve selectivity but reduce cell permeability .

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